(2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate
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Overview
Description
(2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate typically involves the reaction of thiazolidine derivatives with various reagents. One common method includes the use of multicomponent reactions, click chemistry, and nano-catalysis to improve selectivity, purity, and yield . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as green chemistry and atom economy are employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
(2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A five-membered heterocycle containing sulfur and nitrogen atoms.
Thiazole: Another five-membered heterocycle with similar structural features.
Thiadiazole: A heterocyclic compound with sulfur and nitrogen atoms in a different arrangement.
Uniqueness
(2-Imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate is unique due to its specific substitution pattern and the presence of both imino and carbamimidothioate groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
805178-95-4 |
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Molecular Formula |
C6H12N4S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
(2-imino-3-methyl-1,3-thiazolidin-5-yl)methyl carbamimidothioate |
InChI |
InChI=1S/C6H12N4S2/c1-10-2-4(12-6(10)9)3-11-5(7)8/h4,9H,2-3H2,1H3,(H3,7,8) |
InChI Key |
SVJZFTQIMMLTJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(SC1=N)CSC(=N)N |
Origin of Product |
United States |
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